molecular formula C17H12BrClN2O3 B3557973 4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione

4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione

Cat. No. B3557973
M. Wt: 407.6 g/mol
InChI Key: KAUCTONKMICYTJ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione, also known as BRM, is a chemical compound with potential applications in scientific research. It is a pyrazolidinedione derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. In addition, it has been found to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been found to exhibit low toxicity towards normal cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for this compound. In addition, more studies are needed to determine its toxicity towards normal cells and its potential side effects. Finally, more research is needed to determine its potential use in combination with other pharmacological agents.

Scientific Research Applications

4-(3-bromo-4-methoxybenzylidene)-1-(3-chlorophenyl)-3,5-pyrazolidinedione has potential applications in scientific research as a pharmacological agent. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c1-24-15-6-5-10(8-14(15)18)7-13-16(22)20-21(17(13)23)12-4-2-3-11(19)9-12/h2-9H,1H3,(H,20,22)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUCTONKMICYTJ-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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